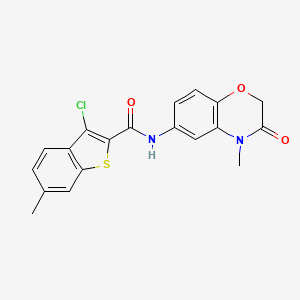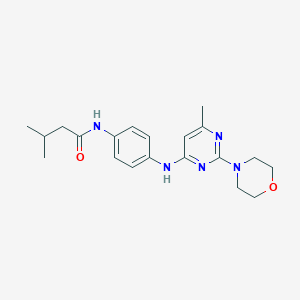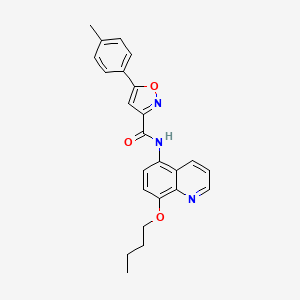![molecular formula C22H28N4O B11301821 7-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11301821.png)
7-(3,5-Dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyrazolo[1,5-a]pyrimidine core. Let’s break down its name:
7-(3,5-Dimethylpiperidin-1-yl): Indicates the presence of a piperidine ring at position 7.
2-(4-methoxyphenyl): Refers to a phenyl group with a methoxy (OCH₃) substituent at position 2.
3,5-dimethylpyrazolo[1,5-a]pyrimidine: Describes the fused pyrazolo[1,5-a]pyrimidine ring system.
- The compound’s structure combines features from both pyrazole and pyrimidine, making it intriguing for various applications.
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable synthetic processes.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but they may include derivatives with modified substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties, potential drug-like characteristics, and therapeutic applications.
Industry: Possible use in materials science or as a precursor for other compounds.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. understanding its interactions with cellular targets (e.g., proteins, nucleic acids) is crucial for drug development.
Comparison with Similar Compounds
Uniqueness: Its fused pyrazolo[1,5-a]pyrimidine scaffold sets it apart from other heterocycles.
Similar Compounds: While I don’t have an exhaustive list, related compounds include pyrazoles, pyrimidines, and other fused heterocycles.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C22H28N4O |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H28N4O/c1-14-10-15(2)13-25(12-14)20-11-16(3)23-22-17(4)21(24-26(20)22)18-6-8-19(27-5)9-7-18/h6-9,11,14-15H,10,12-13H2,1-5H3 |
InChI Key |
YUSDHRSEXKWHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11301743.png)
![Cyclopropyl{4-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11301745.png)
![N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11301746.png)

![4-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11301767.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11301785.png)
![2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11301792.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)acetamide](/img/structure/B11301794.png)
![2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11301795.png)
![N-benzyl-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11301808.png)

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide](/img/structure/B11301815.png)

![2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11301830.png)
